2-Cyanobenzaldehyde oxime
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Overview
Description
2-Cyanobenzaldehyde oxime is an organic compound with the molecular formula C8H6N2O It is a derivative of benzaldehyde, where the aldehyde group is substituted with a cyano group and an oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyanobenzaldehyde oxime can be synthesized through various methods. One common approach involves the reaction of 2-cyanobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the desired oxime product.
Another method involves the use of high-boiling nitrites, such as benzyl nitrite, which react with 2-cyanobenzaldehyde to form the oxime. This method is advantageous due to its high yield and safety profile .
Industrial Production Methods
Industrial production of this compound often involves optimizing reaction conditions to maximize yield and minimize by-products. The use of macromolecular alcohols, such as benzyl alcohol, as starting materials has been shown to improve the safety and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Cyanobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the oxime group.
Reduction: Reducing agents like sodium borohydride (NaBH4) are commonly employed for the reduction of oximes.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions under appropriate conditions.
Major Products
Oxidation: Nitriles or carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzaldehyde derivatives.
Scientific Research Applications
2-Cyanobenzaldehyde oxime has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyanobenzaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, oximes are known to reactivate acetylcholinesterase (AChE) inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the release of the organophosphate and restoration of enzyme activity .
Comparison with Similar Compounds
2-Cyanobenzaldehyde oxime can be compared with other oxime derivatives, such as:
Benzaldehyde oxime: Lacks the cyano group, resulting in different reactivity and applications.
Acetone oxime: A simpler oxime with different chemical properties and uses.
Pralidoxime: An oxime used as an antidote for organophosphate poisoning, with a different structure and specific medical application.
Properties
IUPAC Name |
2-[(E)-hydroxyiminomethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-7-3-1-2-4-8(7)6-10-11/h1-4,6,11H/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMACDJMJFWTQR-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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